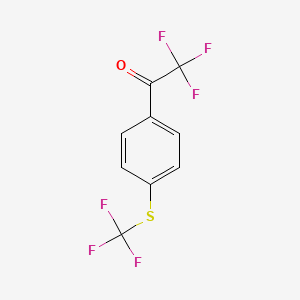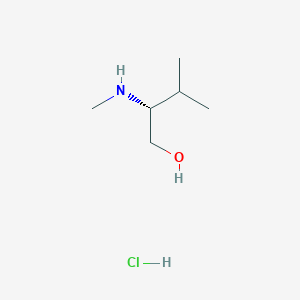
(2R)-3-methyl-2-(methylamino)butan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C5H13NO with a molecular weight of approximately 101.16 g/mol .
- The compound features a tertiary carbon center and a chiral center, making it an interesting building block for organic synthesis.
(2R)-3-methyl-2-(methylamino)butan-1-ol hydrochloride: , is a chiral secondary amine compound.
Preparation Methods
- Synthetic Routes :
- One common synthetic route involves the reduction of the corresponding ketone or aldehyde precursor.
- For example, starting from 3-methyl-2-butanone, the reductive amination with methylamine yields the desired compound.
- Reaction Conditions :
- The reductive amination typically employs reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- The reaction is carried out in a suitable solvent (e.g., ethanol or methanol) under mild conditions.
- Industrial Production :
- While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.
Chemical Reactions Analysis
- Reactivity :
- (2R)-3-methyl-2-(methylamino)butan-1-ol hydrochloride can undergo various reactions, including:
- Oxidation : Oxidation of the alcohol group to the corresponding aldehyde or carboxylic acid.
- Reduction : Reduction of the ketone or aldehyde functionality.
- Substitution : Nucleophilic substitution reactions at the amino group.
- Common Reagents and Conditions :
- Oxidation : Reagents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).
- Reduction : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Substitution : Alkyl halides or acyl chlorides.
- (2R)-3-methyl-2-(methylamino)butan-1-ol hydrochloride can undergo various reactions, including:
- Major Products :
- Oxidation yields the corresponding aldehyde or carboxylic acid.
- Reduction leads to the corresponding alcohol.
- Substitution results in various derivatives with modified amino groups.
Scientific Research Applications
- Chemistry :
- Used as a chiral building block in asymmetric synthesis.
- Investigated for its reactivity in various transformations.
- Biology and Medicine :
- Potential use in drug development due to its chiral nature.
- May serve as a precursor for bioactive compounds.
- Industry :
- Used in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
- Targets and Pathways :
- The compound’s mechanism of action depends on its specific application.
- It may interact with receptors, enzymes, or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar Compounds :
- 1-amino-4,4,4-trifluoro-butan-2-ol , 2-METHYL-2-PHENYL-BUTAN-1-OL , and 4- [3- (Methylamino)-1- (thiophen-2-yl)propyl]naphthalen-1-ol hydrochloride are structurally related compounds.
- Each compound has distinct properties and applications.
- Uniqueness :
- (2R)-3-methyl-2-(methylamino)butan-1-ol hydrochloride stands out due to its chiral center and potential versatility.
Remember that further research and experimental data are essential to fully understand the compound’s properties and applications.
Properties
Molecular Formula |
C6H16ClNO |
|---|---|
Molecular Weight |
153.65 g/mol |
IUPAC Name |
(2R)-3-methyl-2-(methylamino)butan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H15NO.ClH/c1-5(2)6(4-8)7-3;/h5-8H,4H2,1-3H3;1H/t6-;/m0./s1 |
InChI Key |
BBRBEPKCRMERDP-RGMNGODLSA-N |
Isomeric SMILES |
CC(C)[C@H](CO)NC.Cl |
Canonical SMILES |
CC(C)C(CO)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


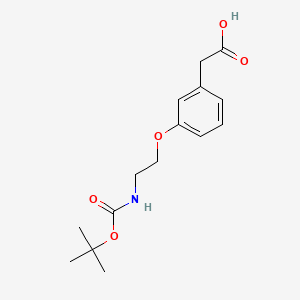

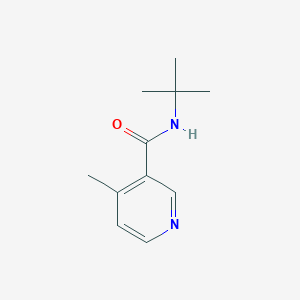
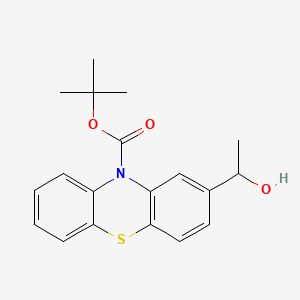
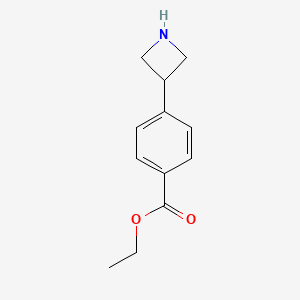
![2-(4-Bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13517598.png)
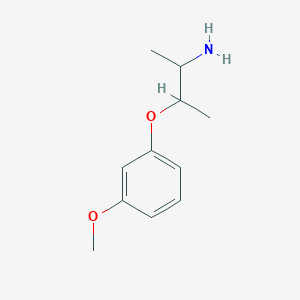
![1-[1-(2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbonyl)piperidin-4-yl]ethan-1-amine](/img/structure/B13517614.png)
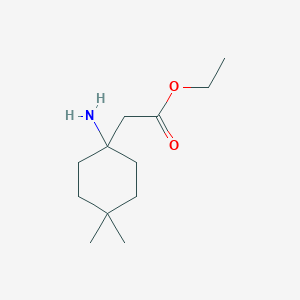
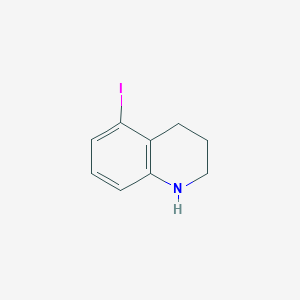

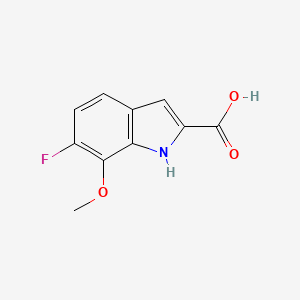
![3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal](/img/structure/B13517680.png)
